

(S)-(2,3-dihydrobenzo[b]dioxin-2-yl)methanol structure elucidation

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Compound of Interest

Compound Name:	(S)-(2,3-dihydrobenzo[b] [1,4]dioxin-2-yl)methanol
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A Technical Guide for Drug Development

Professionals

Structural Elucidation of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol: A Multi-Technique Approach to Stereochemical Integrity

Abstract

The precise three-dimensional arrangement of atoms in a pharmaceutical compound is paramount to its biological activity, safety, and efficacy. This guide provides an in-depth technical overview of the methodologies required for the unambiguous structure elucidation of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol, a chiral building block of significant interest in medicinal chemistry. We will explore a synergistic application of spectroscopic and chiroptical techniques, grounded in the principles of scientific integrity and regulatory expectations. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for ensuring the stereochemical purity and structural integrity of chiral drug candidates.

The Criticality of Stereoisomerism in Drug Development

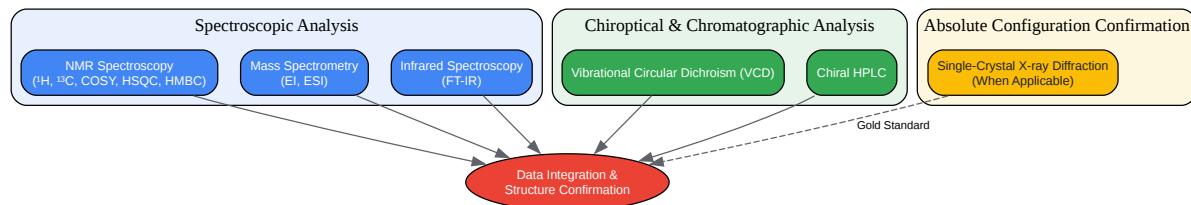
In the realm of pharmaceuticals, the spatial orientation of a molecule, or its stereochemistry, is not a trivial detail. The two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.^{[3][4][5]} The human body is a chiral environment, and as such, biological receptors, enzymes, and other macromolecules often interact selectively with only one enantiomer of a drug.^[3] A classic and tragic example is thalidomide, where one enantiomer was an effective sedative, while the other was a potent teratogen, causing severe birth defects.^{[1][6]}

This inherent stereoselectivity of biological systems underscores the necessity for the development of single-enantiomer drugs.^[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines that mandate the characterization of the absolute stereochemistry of chiral drug candidates early in the development process.^{[7][8][9][10]} This ensures a thorough understanding of the drug's properties and provides a solid foundation for its safe and effective use.^{[7][11]}

The subject of this guide, (S)-(2,3-dihydrobenzo[b]^[1][2]dioxin-2-yl)methanol, is a chiral molecule with the chemical formula $C_9H_{10}O_3$ and a molecular weight of 166.17 g/mol .^{[12][13]} Its structure contains a stereocenter, meaning it exists as two non-superimposable mirror images, or enantiomers. The "(S)-" designation specifies the absolute configuration at this chiral center. Unambiguously confirming this configuration is a critical step in its use as a pharmaceutical intermediate.

A Synergistic Approach to Structure Elucidation

No single analytical technique can definitively elucidate the complete three-dimensional structure of a chiral molecule. A robust and self-validating approach necessitates the integration of data from multiple orthogonal techniques. This guide will focus on a workflow that combines spectroscopic and chiroptical methods to provide a comprehensive structural picture.



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Figure 1: A comprehensive workflow for the structural elucidation of a chiral molecule, integrating data from multiple analytical techniques.

Spectroscopic Characterization: Defining the Connectivity

Spectroscopic techniques are foundational in determining the molecular formula and the connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A suite of NMR experiments should be performed to assemble the carbon-hydrogen framework of (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol.

- ^1H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
- ^{13}C NMR & DEPT-135: Identifies the number of different types of carbon atoms and distinguishes between CH_3 , CH_2 , CH , and quaternary carbons.[\[14\]](#)
- 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms.

- COSY (Correlation Spectroscopy): Reveals proton-proton couplings, identifying adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart, crucial for assembling the complete molecular skeleton.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol

Atom	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)
Aromatic CH (4H)	6.8-7.0	117-122
O-CH-O	4.3-4.5	143-144
O-CH ₂	3.9-4.2	71-73
CH-CH ₂ OH	3.6-3.8	63-65
CH ₂ -OH	Variable	-
CH-OH	Variable	-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

- Data Acquisition: Acquire ^1H , ^{13}C , DEPT-135, COSY, HSQC, and HMBC spectra using standard pulse programs.
- Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Analyze the chemical shifts, coupling constants, and cross-peaks to assemble the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the proposed structure.

- Electron Ionization (EI): This hard ionization technique causes fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint that can be compared to databases (e.g., NIST). For the benzodioxin moiety, characteristic fragmentation patterns would be expected. [\[15\]](#)[\[16\]](#)
- Electrospray Ionization (ESI): A soft ionization technique that typically yields the protonated molecule $[\text{M}+\text{H}]^+$ or other adducts, confirming the molecular weight with high accuracy.

Experimental Protocol: Mass Spectrometry Analysis

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements.
- Data Acquisition: Acquire mass spectra in both positive and negative ion modes using EI and/or ESI.
- Data Analysis: Determine the exact mass of the molecular ion and analyze the fragmentation pattern to corroborate the proposed structure. The use of derivatizing agents can sometimes aid in the structural analysis of hydroxyl groups.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol, key vibrational bands would include:

- O-H stretch: A broad band around 3300-3500 cm^{-1} indicative of the alcohol group.
- C-H aromatic stretch: Sharp peaks just above 3000 cm^{-1} .
- C-H aliphatic stretch: Sharp peaks just below 3000 cm^{-1} .
- C=C aromatic stretch: Peaks in the 1450-1600 cm^{-1} region.
- C-O stretch: Strong bands in the 1000-1300 cm^{-1} region, characteristic of the ether and alcohol functionalities.

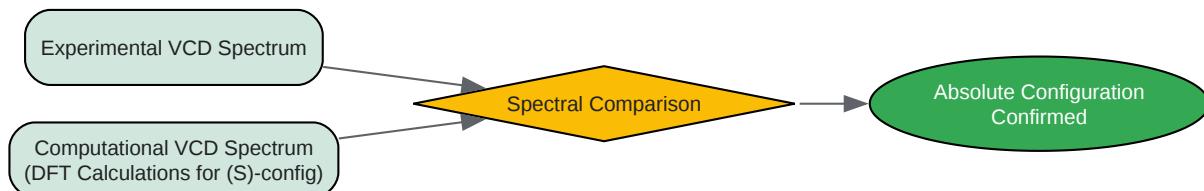
Chiroptical and Chromatographic Methods: Probing the Stereochemistry

While spectroscopic methods define the connectivity, they are generally insensitive to stereochemistry. Chiroptical and chiral chromatographic techniques are essential for determining the absolute configuration and enantiomeric purity.

Vibrational Circular Dichroism (VCD)

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[2][20][21][22] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[20][23] The resulting VCD spectrum is a unique fingerprint of a specific enantiomer.

The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the (S)-enantiomer).[23] A good match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration.



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Figure 2: Workflow for absolute configuration determination using Vibrational Circular Dichroism (VCD).

Experimental Protocol: VCD Analysis

- Sample Preparation: Prepare a concentrated solution (5-10 mg in 150-200 μ L) of the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[21]
- Instrumentation: Use a dedicated VCD spectrometer.
- Data Acquisition: Acquire the VCD and IR spectra simultaneously over a range of vibrational frequencies.
- Computational Modeling: Perform quantum mechanical calculations (e.g., using Density Functional Theory - DFT) to predict the VCD spectrum of the (S)-enantiomer.
- Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum to confirm the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for determining the enantiomeric purity of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[24][25]

The development of a chiral HPLC method often involves screening a variety of CSPs and mobile phases to achieve baseline separation of the enantiomers.[26] Once a suitable method

is developed, it can be used to quantify the amount of the desired enantiomer and any unwanted enantiomeric impurity.

Experimental Protocol: Chiral HPLC Method Development

- Column Selection: Screen a range of chiral stationary phases (e.g., polysaccharide-based, macrocyclic glycopeptide-based).
- Mobile Phase Optimization: Evaluate different mobile phase compositions (e.g., normal-phase, reversed-phase, polar organic) to achieve optimal separation.[\[27\]](#)[\[28\]](#)
- Method Validation: Once a separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
- Enantiomeric Purity Determination: Analyze the sample to determine the enantiomeric excess (% ee).

The Gold Standard: Single-Crystal X-ray Diffraction

When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction is the most unambiguous method for determining the absolute configuration.[\[21\]](#) This technique provides a detailed three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms.

While not always feasible, obtaining a crystal structure provides the ultimate confirmation of the structural elucidation process.

Data Integration and Final Structure Confirmation

The final step in the structure elucidation process is the integration of all the data from the various techniques. The NMR, MS, and IR data should be consistent with the proposed chemical structure of (2,3-dihydrobenzo[b][\[1\]](#)[\[2\]](#)dioxin-2-yl)methanol. The chiral HPLC data will confirm the enantiomeric purity, and the VCD or X-ray crystallography data will provide the absolute configuration. A consistent and coherent dataset across all these techniques provides a high degree of confidence in the final structural assignment.

Conclusion

The structural elucidation of a chiral molecule like (S)-(2,3-dihydrobenzo[b][1][2]dioxin-2-yl)methanol is a multi-faceted process that requires a synergistic approach. By combining the power of spectroscopic techniques to define the molecular framework with the stereochemical insights from chiroptical and chromatographic methods, researchers and drug development professionals can ensure the structural integrity and enantiomeric purity of their compounds. This rigorous, self-validating approach is not only a matter of scientific best practice but is also a critical component of regulatory compliance and the development of safe and effective medicines.

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